2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid
Description
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidinyl ring, a nitrophenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
2-[1-(4-methoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7S/c1-27-10-6-7-12(13(8-10)20(25)26)19-16(21)9-15(17(19)22)28-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWONMCFNDWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the pyrrolidinyl and thio groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. A study demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .
- Case Study : A synthesis of related compounds showed promising results against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its thioether linkage is believed to enhance membrane permeability, allowing for increased effectiveness against bacterial strains.
- Case Study : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Case Study : In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent .
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. Its ability to form cross-links can enhance the durability and strength of polymer matrices.
- Data Table :
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
- Nanocomposites :
Safety and Toxicological Profiles
Understanding the safety profile of 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid is crucial for its application in pharmaceuticals and materials science. Toxicological assessments indicate potential risks associated with high doses, necessitating further studies to establish safe usage guidelines.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
4-Amino-2-methoxybenzoic acid: A derivative with potential biological activity.
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: Another derivative used in various chemical applications.
Uniqueness
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H12N2O6S
- CAS Number : 303033-66-1
The presence of a pyrrolidine ring and a nitrophenyl group suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes such as aldosterone synthase and aromatase, which are involved in steroidogenesis and cancer progression, respectively .
- Cytotoxic Effects : Preliminary studies have evaluated its cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in specific cancer cells while exhibiting minimal toxicity towards normal cells .
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Protein Degradation Pathways : Research has shown that benzoic acid derivatives can modulate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), enhancing protein degradation processes that are often dysregulated in cancer .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that compounds with similar structures may interact with GPCRs, influencing signaling pathways related to cell proliferation and survival .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against human cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 402.039038) is critical for structural confirmation . Pair this with HPLC-UV (λ = 254–280 nm) to assess purity, especially to detect nitro group-related impurities. Stability under light and heat should be tested via thermal gravimetric analysis (TGA) and photostability chambers (ICH Q1B guidelines).
Q. How can researchers synthesize this compound while ensuring regioselectivity in the pyrrolidinyl-thio linkage?
- Methodological Answer : Use a nucleophilic substitution strategy where the thiol group of the pyrrolidinone core reacts with an activated benzoic acid derivative (e.g., via Mitsunobu or SNAr reactions). Evidence from similar pyrrolidinyl-thio compounds suggests protecting the nitro and methoxy groups with tert-butyl or acetyl groups to prevent side reactions . Post-synthesis, deprotection under mild acidic conditions (e.g., TFA) preserves the nitro functionality.
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Methodological Answer : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis of the thioether bond. Avoid aqueous buffers (pH > 7) due to potential nitro group reduction. Stability studies in deuterated solvents (e.g., DMSO-d6) for NMR analysis should be conducted to confirm inertness .
Advanced Research Questions
Q. How does the nitro group in the 4-methoxy-2-nitrophenyl moiety influence the compound’s bioactivity in nuclear receptor binding assays?
- Methodological Answer : The nitro group acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and promoting interactions with nuclear receptors (e.g., ROR or PPAR families). Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) can quantify affinity. Compare with analogs lacking the nitro group to isolate its role in receptor binding .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions by controlling oxygen levels (hypoxia vs. normoxia), as nitro groups can exhibit redox-dependent cytotoxicity. Use isogenic cell lines (e.g., p53 wild-type vs. null) to assess genetic context dependency. Pair viability assays (MTT) with ROS detection kits to correlate cytotoxicity with oxidative stress .
Q. How can researchers validate the thioether bond’s role in pro-drug activation under biological conditions?
- Methodological Answer : Incubate the compound with glutathione (GSH) or liver microsomes to simulate metabolic cleavage. Monitor cleavage products via LC-MS/MS and compare with synthetic standards. Use radiolabeled (³⁵S) analogs to track sulfur release kinetics in vivo .
Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
